Ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate
Description
Ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate is a heterocyclic organic compound featuring a 1,6-naphthyridine core substituted with a chlorine atom at position 7 and an ethyl acetate ester moiety at position 2. The 1,6-naphthyridine scaffold is a bicyclic aromatic system with two fused pyridine-like rings, conferring unique electronic and steric properties. This compound is of interest in medicinal chemistry and materials science due to the versatility of naphthyridine derivatives in biological targeting and optoelectronic applications.
Properties
Molecular Formula |
C12H11ClN2O2 |
|---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)5-9-4-3-8-7-14-11(13)6-10(8)15-9/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
TZCPEADKUGGIIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC(=NC=C2C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate typically involves the reaction of 7-chloro-1,6-naphthyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted naphthyridine derivatives.
Oxidation: Formation of naphthyridine N-oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Hydrolysis: Formation of 2-(7-chloro-1,6-naphthyridin-2-yl)acetic acid.
Scientific Research Applications
Ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(7-chloro-1,6-naphthyridin-2-yl)acetate involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets are still under investigation, but studies suggest its involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations:
Core Heterocycle Differences: The 1,6-naphthyridine core in the target compound contrasts with the imidazole () and thienopyridine () cores in analogs. Thienopyridines, with a sulfur atom, may offer distinct electronic properties relevant to redox activity .
Substituent Effects: The 7-chloro group in the target compound aligns with 4-chloro substituents in imidazole and thienopyridine analogs. Chlorine’s electron-withdrawing nature modulates reactivity and bioavailability; positional differences (e.g., 7 vs. 4) could influence molecular interactions . Ethyl acetate esters are common in all compounds, suggesting shared synthetic strategies (e.g., nucleophilic substitution or esterification).
The absence of explicit synthesis details for this compound limits direct comparison, but analogous esterification or cyclization steps may be inferred .
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